molecular formula C9H8N2O2 B14423858 n-(4-Cyanophenyl)acetohydroxamic acid CAS No. 80584-65-2

n-(4-Cyanophenyl)acetohydroxamic acid

Katalognummer: B14423858
CAS-Nummer: 80584-65-2
Molekulargewicht: 176.17 g/mol
InChI-Schlüssel: WUMMWZQSOKKQLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Cyanophenyl)acetohydroxamic acid (C₉H₈N₂O₂) is a hydroxamic acid derivative characterized by a 4-cyanophenyl substituent attached to the acetohydroxamic acid core. Its crystal structure has been resolved, revealing a planar hydroxamate group that facilitates metal chelation, as demonstrated in the iron(III) complex tris[n-(4-cyanophenyl)acetohydroxamato]iron(III) hydrate . The compound is notable for its role in mycotoxin degradation, where it acts as a redox mediator in laccase-catalyzed detoxification processes in contaminated feed products . Additionally, its structural features, such as the electron-withdrawing cyano group, influence its chemical reactivity and biological interactions.

Eigenschaften

CAS-Nummer

80584-65-2

Molekularformel

C9H8N2O2

Molekulargewicht

176.17 g/mol

IUPAC-Name

N-(4-cyanophenyl)-N-hydroxyacetamide

InChI

InChI=1S/C9H8N2O2/c1-7(12)11(13)9-4-2-8(6-10)3-5-9/h2-5,13H,1H3

InChI-Schlüssel

WUMMWZQSOKKQLO-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N(C1=CC=C(C=C1)C#N)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Solvent Selection and Recyclability

Comparative studies highlight ethyl acetate as an optimal solvent for large-scale synthesis due to its low toxicity, ease of removal, and compatibility with hydroxylamine. Closed-loop systems enable solvent recovery rates >85%, reducing production costs.

Catalytic Enhancements

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reaction kinetics by shuttling hydroxylamine into organic phases. TBAB (5 mol%) increases conversion rates by 30% in biphasic water-ethyl acetate systems.

Impurity Control

Major impurities include:

  • 4-Cyanophenyl Acetic Acid : From ester hydrolysis. Mitigated by maintaining pH >10 during reaction.
  • N,O-Diacetyl Derivatives : Formed via over-acylation. Suppressed by limiting reaction temperatures to <80°C.

Analytical Characterization and Validation

Spectroscopic Methods

  • IR Spectroscopy : Strong absorptions at 1640–1660 cm⁻¹ (C=O stretch) and 3200–3300 cm⁻¹ (N–O–H bend) confirm hydroxamic acid formation.
  • ¹H NMR : Acetyl methyl protons resonate at δ 2.1–2.3 ppm, while the hydroxamate N–H appears as a broad singlet at δ 9.8–10.2 ppm.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 50% acetonitrile/0.1% trifluoroacetic acid) elutes N-(4-cyanophenyl)acetohydroxamic acid at 6.2–6.5 minutes, with UV detection at 254 nm. Purity thresholds for pharmaceutical applications require ≥99.5% AUC.

Applications and Derivative Synthesis

N-(4-Cyanophenyl)acetohydroxamic acid serves as a precursor for:

  • Metal Chelators : Forms stable complexes with Fe(III) and Cu(II) for catalytic applications.
  • Pharmaceutical Intermediates : Used in TRPV4 ligand synthesis via O-methylation or N-acylation.

Analyse Chemischer Reaktionen

N-(4-Cyanophenyl)acetohydroxamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding nitriles or carboxylic acids .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of N-(4-Cyanophenyl)acetohydroxamic acid involves its ability to chelate metal ions and inhibit specific enzymes. For example, it can inhibit the bacterial enzyme urease by binding to its active site, preventing the hydrolysis of urea and the production of ammonia . This inhibition leads to a decrease in pH and ammonia levels, enhancing the effectiveness of antimicrobial agents.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Physicochemical Properties

The 4-cyanophenyl group distinguishes N-(4-Cyanophenyl)acetohydroxamic acid from other acetohydroxamic acids. For example:

  • BWA4C (N-(3-phenoxycinnamyl)-acetohydroxamic acid) and BWA137C (N-(4-benzyloxybenzyl)-acetohydroxamic acid) contain bulky aromatic substituents, enhancing their lipophilicity and selectivity for 5-lipoxygenase inhibition .
  • N-(4-Methoxybenzyl)acetohydroxamic acid has a methoxy group, which alters its pKa and reactivity. Unlike N-(4-Cyanophenyl)acetohydroxamic acid, it forms alkenes rather than substitution products in diazonium reactions .

Table 1: Substituent Effects on Key Properties

Compound Substituent pKa Key Reactivity/Property
N-(4-Cyanophenyl)acetohydroxamic acid 4-Cyanophenyl ~9.40* Chelates metals; mediates redox reactions
BWA4C 3-Phenoxycinnamyl N/A Potent 5-lipoxygenase inhibitor
BWA137C 4-Benzyloxybenzyl N/A High oral bioavailability in rats
Acetohydroxamic acid H (parent compound) 9.40 Forms diazoalkanes in acidic conditions

*Estimated based on acetohydroxamic acid’s pKa .

Table 2: Cytotoxic and Enzymatic Activity

Compound IC₅₀ (DNA Synthesis Inhibition) Key Biological Role
Hydroxyurea 0.1–1.0 mM (HeLa cells) Anticancer, sickle-cell therapy
N-(4-Cyanophenyl)acetohydroxamic acid Not reported Mycotoxin degradation mediator
BWA4C 10 nM (5-lipoxygenase) Anti-inflammatory candidate
Physicochemical and Metabolic Stability
  • Metabolism: Hydroxyurea and N-hydroxyurethan are rapidly metabolized and excreted in urine, with half-lives <1 hour in rats. N-(4-Cyanophenyl)acetohydroxamic acid’s metabolism is uncharacterized, but its cyano group may slow degradation compared to unsubstituted analogs .
  • Solubility: The polar cyano group enhances water solubility relative to BWA4C and BWA137C, which have hydrophobic aromatic substituents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-cyanophenyl)acetohydroxamic acid, and how can structural purity be validated?

  • Methodology :

  • Synthesis : Analogous to other acetohydroxamic acids (e.g., BWA4C and BWA137C), which are synthesized via nucleophilic substitution between hydroxylamine derivatives and activated carbonyl groups. For example, BWA4C was prepared by reacting 3-phenoxycinnamyl chloride with hydroxylamine under controlled pH (8–9) and inert atmosphere to minimize hydrolysis .
  • Characterization : Use FT-IR to confirm the hydroxamic acid moiety (C=O stretch at ~1650 cm⁻¹, N–O stretch at ~930 cm⁻¹). NMR (¹H and ¹³C) should verify the cyanophenyl group (aromatic protons at δ 7.4–7.6 ppm, nitrile carbon at ~118 ppm). LC-MS can confirm molecular weight (e.g., [M+H]⁺ ion) .

Q. How can researchers design in vitro assays to assess 5-lipoxygenase (5-LOX) inhibition by this compound?

  • Methodology :

  • Enzyme Source : Use purified human 5-LOX or rat gastric mucosal homogenates (as in ).
  • Inhibition Assay : Pre-incubate the compound (1–100 µM) with enzyme and substrate (arachidonic acid). Measure leukotriene B4 (LTB4) production via ELISA or HPLC . Include controls (e.g., zileuton as a reference inhibitor) .
  • Data Validation : Calculate IC₅₀ values using non-linear regression (GraphPad Prism). Ensure statistical significance via Student’s t-test (p < 0.05) for triplicate experiments .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in 5-LOX inhibition efficacy across different biological models?

  • Methodology :

  • Model Comparison : Test the compound in parallel assays using human polymorphonuclear leukocytes (PMNs), rat whole blood, and recombinant 5-LOX. Note differences in cofactors (e.g., ATP, Ca²⁺) that affect enzyme activity .
  • Mechanistic Profiling : Perform kinetic studies (Lineweaver-Burk plots) to determine inhibition type (competitive/uncompetitive). Use surface plasmon resonance (SPR) to measure binding affinity (KD) to 5-LOX .
  • Meta-Analysis : Compare results with structurally similar inhibitors (e.g., BWA797C) to identify substituent effects on potency .

Q. How can researchers optimize pharmacokinetic properties for in vivo efficacy studies?

  • Methodology :

  • Solubility Enhancement : Dissolve in polyethylene glycol 300 (PEG300) at ≤80 mg/mL to maintain dose consistency (2.5 mL/kg orally in rats) .
  • Bioavailability Testing : Administer the compound orally and intravenously to calculate absolute bioavailability. Collect plasma samples at intervals (0–24 hrs) and quantify via LC-MS/MS .
  • Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze metabolites using HR-MS and NMR to assess stability and prodrug potential .

Q. What methodologies are critical for evaluating genotoxic risks of N-(4-cyanophenyl)acetohydroxamic acid?

  • Methodology :

  • Ames Test : Use Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation (S9 fraction). A positive result (revertant colonies ≥2x control) indicates mutagenicity .
  • Micronucleus Assay : Treat human lymphocytes or bone marrow cells (in vivo rat model) with the compound. Score micronuclei formation in ≥1000 cells per dose .
  • DNA Interaction Studies : Perform Comet assays to detect single-strand breaks or use qPCR to assess mitochondrial DNA damage .

Key Considerations for Researchers

  • Contradiction Analysis : Discrepancies in 5-LOX inhibition data may arise from enzyme source variability (e.g., species-specific isoforms) or assay conditions (e.g., calcium ionophore stimulation vs. endogenous activation) .
  • Safety Protocols : Use NIOSH-certified PPE (gloves, face shields) when handling cyanophenyl derivatives due to potential mutagenicity .
  • Data Reproducibility : Adopt standardized protocols (e.g., ARRIVE guidelines ) for animal studies to ensure cross-lab comparability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.